Centanafadine

Catalog No.
S651680
CAS No.
924012-43-1
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centanafadine

CAS Number

924012-43-1

Product Name

Centanafadine

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1

InChI Key

HKHCSWPSUSWGLI-CABCVRRESA-N

SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3

Clinical Trials:

  • Centanafadine has shown promise in several clinical trials, demonstrating statistically significant improvements in ADHD symptoms compared to placebo in both adults and children. [Source: Otsuka Pharmaceutical Announces Positive Topline Results From Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children With Attention-Deficit/Hyperactivity Disorder (ADHD), ]
  • These trials were designed to assess the efficacy, safety, and tolerability of Centanafadine.
  • More research is needed to confirm these findings and to fully understand the long-term safety and efficacy of Centanafadine.

Mechanism of Action:

  • Centanafadine is believed to work by modulating the activity of dopamine and norepinephrine, two neurotransmitters involved in attention, focus, and impulse control. [Source: Otsuka's Centanafadine Shows Promise in Phase III Pediatric ADHD Studies, ]
  • However, the exact way in which Centanafadine affects these neurotransmitters is still being investigated.

Centanafadine is a novel compound classified as an organic naphthalene derivative, specifically characterized by its structure as (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane. It has garnered attention for its potential therapeutic applications, particularly in treating attention-deficit hyperactivity disorder. The compound's chemical formula is C₁₅H₁₅N, with a molecular weight of approximately 209.292 g/mol .

The primary mechanism of action of centanafadine is believed to be through the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the central nervous system []. This increase in neurotransmitter availability in the synaptic cleft is thought to improve communication between neurons, potentially leading to symptom improvement in ADHD.

Studies in adults with ADHD have shown promise, with statistically significant improvements in ADHD symptoms compared to placebo []. Recent positive results from phase 3 trials indicate its potential effectiveness in children and adolescents as well [].

While detailed reaction pathways for centanafadine are not extensively documented, its synthesis involves several steps that include the formation of crystalline structures from precursor compounds. For instance, during the synthesis process, specific conditions such as temperature and solvent types play crucial roles in achieving the desired crystalline form and purity of centanafadine. The reactions typically involve refluxing mixtures, cooling to precipitate crystals, and subsequent purification steps using solvents like ethanol and isopropanol .

Centanafadine exhibits significant biological activity primarily through its action on neurotransmitter transporters. It has been shown to inhibit norepinephrine reuptake with a high potency (IC₅₀ of 6 nM), followed by dopamine (IC₅₀ of 38 nM) and serotonin transporters (IC₅₀ of 83 nM) to a lesser extent . This profile suggests that centanafadine may effectively address core symptoms of attention-deficit hyperactivity disorder by increasing extracellular levels of norepinephrine and dopamine in specific brain regions, particularly the prefrontal cortex and striatum .

The synthesis of centanafadine involves a multi-step process that includes:

  • Refluxing: The initial mixture is heated with solvents to dissolve precursors.
  • Cooling: After refluxing, the mixture is cooled to allow crystallization.
  • Filtration: The precipitated crystals are collected through filtration.
  • Washing and Drying: The crystals are washed with ethanol or isopropanol and dried at controlled temperatures to yield the final product.

This method ensures high purity and yield of centanafadine, which can vary depending on specific conditions such as temperature and solvent ratios used during the synthesis .

Centanafadine is primarily being investigated for its efficacy in treating attention-deficit hyperactivity disorder. Clinical trials have demonstrated its potential to improve symptoms associated with this condition while minimizing adverse effects commonly linked with traditional stimulant medications . Additionally, its unique mechanism of action may provide therapeutic benefits for co-occurring conditions such as anxiety and depression.

Research indicates that centanafadine interacts selectively with norepinephrine and dopamine transporters, which may influence its safety profile compared to other stimulants. Its pharmacokinetic properties suggest a lower potential for abuse due to the gradual increase in dopamine levels it induces, contrasting with the rapid spikes associated with traditional stimulants like amphetamines . Furthermore, studies have shown that it can be safely administered in multiple doses without significant adverse effects, making it a candidate for long-term treatment regimens.

Centanafadine shares structural similarities with several other compounds used in the treatment of attention-deficit hyperactivity disorder and related conditions. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPotency (Norepinephrine/Dopamine/Serotonin)Unique Features
AmphetamineIncreases release of neurotransmittersHigh for all threeRapid onset; higher abuse potential
MethylphenidateInhibits reuptake of dopamineModerate for dopamine; low for othersShorter duration; more immediate effects
BupropionNorepinephrine-dopamine reuptake inhibitorModerate for norepinephrine; low for serotoninUsed for depression; lower abuse potential
CentanafadineSelective norepinephrine reuptake inhibitorHigh for norepinephrine; moderate for dopamine; low for serotoninGradual effect; lower risk of abuse

Centanafadine's selective action on norepinephrine transporters combined with its gradual pharmacodynamic profile sets it apart from traditional stimulants, potentially offering a safer alternative for patients .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

UNII

D2A6T4UH9C

Other CAS

924012-43-1

Wikipedia

Centanafadine

Dates

Modify: 2023-08-15

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